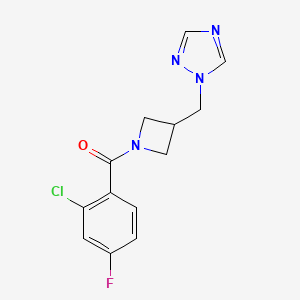
5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C15H21N3O5S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One study focused on synthesizing novel 1,2,4-Triazole derivatives, utilizing compounds with similar structural motifs to "5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one." These synthesized compounds were screened for their antimicrobial activities, showing good to moderate effectiveness against test microorganisms, highlighting the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Glucan Synthase Inhibitors
Another area of application is in the development of glucan synthase inhibitors, which are crucial for antifungal therapies. A study described the synthesis and structure-activity relationship of pyridazinones, similar in structure to "5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one," leading to the identification of potent compounds with significant efficacy in in vivo models of fungal infections (Ting et al., 2011).
Hydrogen Bonding Studies
Research on the proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperazine, provides insights into the hydrogen-bonding patterns and structural features of these compounds. Such studies contribute to our understanding of molecular interactions and can inform the design of new compounds with desired physical and chemical properties (Smith et al., 2011).
Synthesis of N-Heterocycles
The compound's structural features are leveraged in the synthesis of N-heterocycles, which are valuable in medicinal chemistry. Research demonstrates the use of similar structural motifs in the concise synthesis of morpholines and piperazines, offering a route to stereodefined C-substituted compounds. Such synthetic methodologies expand the toolkit for developing pharmacologically active molecules (Matlock et al., 2015).
Ionic Liquid Crystals
A study on the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations explores the mesomorphic behavior of these compounds. The findings from this study contribute to the development of materials with novel properties for applications in electronics and photonics (Lava et al., 2009).
Eigenschaften
IUPAC Name |
5-(4-methylsulfonylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-25(21,22)17-6-4-16(5-7-17)15(20)13-10-23-11-14(19)18(13)9-12-3-2-8-24-12/h2-3,8,13H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQNVJICQNKWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)


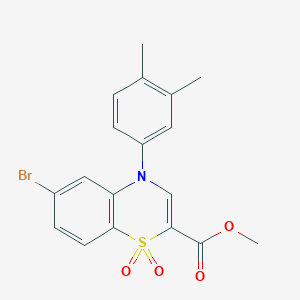
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)
![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)
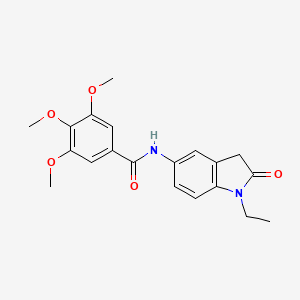
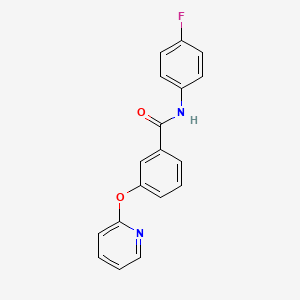
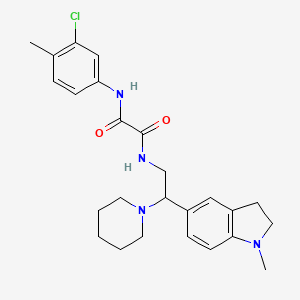
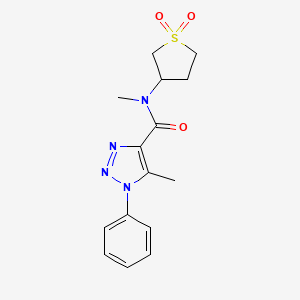
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)

